molecular formula C7H8O4 B13351961 Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid

Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B13351961
M. Wt: 156.14 g/mol
InChI Key: AFDRFVSQVXCNFX-VAYJURFESA-N
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Description

Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[320]heptane-6-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of functional groups. One common method involves the cyclization of a suitable precursor under specific conditions to form the oxabicycloheptane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1R,5R,6S)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-11-7(10)5(3)4/h3-5H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1

InChI Key

AFDRFVSQVXCNFX-VAYJURFESA-N

Isomeric SMILES

C1[C@H]2COC(=O)[C@H]2[C@H]1C(=O)O

Canonical SMILES

C1C2COC(=O)C2C1C(=O)O

Origin of Product

United States

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